5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
21615-35-0 |
|---|---|
Molecular Formula |
C9H7N3S2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
(2-amino-5-methyl-1,3-benzothiazol-6-yl) thiocyanate |
InChI |
InChI=1S/C9H7N3S2/c1-5-2-6-8(14-9(11)12-6)3-7(5)13-4-10/h2-3H,1H3,(H2,11,12) |
InChI Key |
KALCMKJXFBGNJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1SC#N)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Catalytic System Enhancements
Protic acids like HCl or HSO (0.1–0.5 equiv) accelerate cyclization by protonating the thiourea intermediate, reducing reaction time from 6 to 3 hours. However, excess acid promotes decomposition, necessitating pH control (optimum pH 4–5).
Solvent Selection and Temperature Effects
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 153 | 78 | 97 |
| Ethanol | 78 | 72 | 95 |
| Toluene | 111 | 65 | 91 |
| Solvent-free | N/A | 82 | 96 |
Table 1: Impact of solvent on thiocyanation efficiency.
Solvent-free conditions minimize purification steps but require rigorous temperature control to prevent exothermic side reactions.
Green Chemistry Approaches
Microwave-assisted synthesis (100 W, 120°C, 30 minutes) achieves comparable yields (80%) to conventional heating while reducing energy consumption. Recyclable catalysts like silica-supported HPO enable three reaction cycles without significant activity loss.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Thiocyanate Group Reactivity
The thiocyanate (-SCN) group participates in:
-
Nucleophilic substitutions : Reacts with amines, alcohols, or thiols to form thioether or thiourea linkages.
-
Cycloadditions : Engages in [3+2] cycloadditions with alkynes to generate thiazolo[5,4-d]thiazole derivatives .
-
Oxidative transformations : Converts to sulfonic acid derivatives under strong oxidizing conditions (e.g., H₂O₂/H₂SO₄) .
Example reaction :
text5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine + R-X → 5-Methyl-6-(R-thio)benzo[d]thiazol-2-amine + XSCN
(X = Cl, Br; R = alkyl/aryl) .
Amine Group Reactivity
The 2-amino group undergoes:
-
Acylation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) to form acetamide derivatives.
-
Urea formation : Reacts with CDI (1,1′-carbonyldiimidazole) and substituted anilines to produce benzothiazolylureas .
Structural Modifications and Biological Impact
Derivatives of this compound show enhanced bioactivity based on substituent effects:
Notable trends :
-
Bulky substituents at C6 (e.g., t-butyl, thiocyanate) improve enzyme inhibition (e.g., 85.69% inhibition of 17β-HSD10 at 25 μM) .
-
Chloro substituents at C4 reduce cytotoxicity while retaining anti-TB activity .
Microwave Optimization and Green Chemistry
Recent protocols emphasize efficiency:
-
Microwave irradiation reduces reaction times from hours to minutes (e.g., 15-minute cyclization).
-
Solvent-free conditions improve atom economy, achieving yields >90% in one-pot syntheses .
Mechanistic Insights
Scientific Research Applications
Chemical Structure and Synthesis
5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine features a benzothiazole core with a methyl group and a thiocyanate functional group. Its synthesis often involves various methods, including:
- Microwave Irradiation : Enhances reaction efficiency and yield.
- One-Pot Multicomponent Reactions : Simplifies the synthesis process by combining multiple steps into one.
Anti-Tubercular Activity
The compound has shown promising anti-tubercular activity against Mycobacterium tuberculosis. Studies indicate that it exhibits moderate to strong activity, with mechanisms potentially involving inhibition of bacterial cell wall synthesis.
In a comparative study, several derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv, with results indicating that certain derivatives had better activity than others, establishing the compound as a viable candidate for further development in anti-tuberculosis therapies.
Cytotoxicity and Anticancer Potential
Preliminary investigations have also suggested that this compound may possess cytotoxic effects against various cancer cell lines. The presence of the thiocyanate group may enhance its ability to disrupt cellular processes in cancer cells, making it a candidate for further exploration in oncology.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Anti-Tubercular Screening :
- Cytotoxicity Assessments :
- Molecular Docking Studies :
Mechanism of Action
The mechanism of action of 5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in the growth and proliferation of microbial and cancer cells . Molecular docking studies have revealed its binding affinity to these targets, providing insights into its potential therapeutic effects .
Comparison with Similar Compounds
The following analysis compares 5-methyl-6-thiocyanatobenzo[d]thiazol-2-amine with key analogs, focusing on substituent effects, synthesis routes, and biological activities.
Structural and Physicochemical Properties
Table 1: Key Structural and Physical Properties of Benzothiazole Derivatives
Key Observations:
- This may influence solubility and metabolic stability .
- Melting Points : The iodo derivative exhibits a high melting point (207–209°C), suggesting strong intermolecular forces, whereas the thiocyanate analog’s melting point remains unreported but is expected to be lower due to reduced symmetry .
- Lipophilicity : The 5,6-dimethyl analog’s increased lipophilicity (logP ~2.1 estimated) contrasts with the polar thiocyanate group, which may reduce membrane permeability but improve aqueous solubility .
Structure-Activity Relationships (SAR)
- Positional Effects : Substitution at position 6 (e.g., -SCN, -I) generally enhances bioactivity compared to position 4 or 5, likely due to optimal steric alignment with target binding pockets .
- Electronic Effects : Electron-withdrawing groups (-SCN, -Br) improve interactions with enzymatic active sites, whereas electron-donating groups (-CH₃, -OCH₃) may enhance CNS penetration for neurological applications .
Biological Activity
5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
Molecular Formula: C8H7N3S2
Molecular Weight: 195.29 g/mol
IUPAC Name: this compound
The compound features a benzothiazole core, which is known for its pharmacological properties, particularly in antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound can involve various methods, including the reaction of 2-amino-benzothiazole derivatives with thiocyanate sources. Recent advancements have optimized these synthetic routes to enhance yield and purity, making the compound more accessible for research purposes .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis . In a study evaluating its efficacy, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 25 to 50 mg/mL against M. tuberculosis H37RV, comparable to standard drugs like Rifampicin .
Cytotoxicity Studies
The cytotoxic effects of this compound have also been investigated. In vitro assays against human liver cancer cell lines (HepG2) indicated that while some derivatives showed promising antibacterial activity, they also exhibited cytotoxicity at higher concentrations. For instance, the IC50 values ranged from 32 to 61 µM depending on the specific derivative tested .
Case Studies
-
Case Study on Antitubercular Activity:
- A study assessed the activity of various benzothiazole derivatives, including this compound, against two strains of M. tuberculosis. The results indicated that this compound had a significant impact on inhibiting bacterial growth, with an MIC of 44 µM against the wild-type strain and improved selectivity over other tested compounds .
- Cytotoxicity Assessment:
The biological activity of this compound is believed to stem from its ability to interact with critical cellular targets. Molecular docking studies have shown that it can bind effectively to enzymes involved in bacterial metabolism and proliferation, leading to disrupted cellular functions and eventual cell death .
Data Tables
| Activity Type | Tested Strain | MIC (mg/mL) | IC50 (µM) |
|---|---|---|---|
| Antitubercular | M. tuberculosis H37RV | 25 - 50 | Not reported |
| Cytotoxicity | HepG2 | Not applicable | 32 - 61 |
Q & A
Basic: What are the most reliable synthetic routes for preparing 5-methyl-6-thiocyanatobenzo[d]thiazol-2-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization of substituted aniline derivatives with sodium thiocyanate in acidic media. For example, 6-substituted benzo[d]thiazol-2-amines are synthesized by reacting 4-substituted anilines with sodium thiocyanate in bromine/glacial acetic acid under stirring for 16 hours . Optimization includes controlling temperature (e.g., ice bath for exothermic steps), stoichiometric ratios (e.g., 5 equivalents of ammonium thiocyanate), and post-reaction purification via column chromatography or recrystallization (ethanol or ethyl acetate) to achieve yields >70% . Adjusting pH during precipitation (e.g., NaOH to pH 9) minimizes impurities .
Advanced: How can computational methods resolve contradictions in the corrosion inhibition efficiency of thiazole derivatives like this compound?
Answer:
Discrepancies between experimental inhibition data and theoretical predictions (e.g., from density functional theory) may arise from solvent effects, surface adsorption dynamics, or protonation states. Quantum chemical parameters (e.g., HOMO/LUMO energies, Fukui indices) should be recalculated using solvation models (e.g., COSMO) to account for aqueous environments . Molecular dynamics simulations can model adsorption on metal surfaces (e.g., Fe or Cu) under acidic conditions, incorporating protonation at the thiocyanate group, which alters electron density and binding affinity . Experimental validation via electrochemical impedance spectroscopy (EIS) and surface analysis (SEM/EDS) is critical .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- NMR (1H/13C): Confirm substitution patterns (e.g., methyl at position 5, thiocyanate at position 6). Aromatic protons appear as multiplets in δ 7.2–8.8 ppm, while NH2 protons resonate as broad singlets (δ ~6.3–7.7 ppm) .
- IR: Identify thiocyanate (C≡N stretch ~2100 cm⁻¹) and thiazole ring vibrations (C-S stretch ~680 cm⁻¹) .
- HPLC/MS: Monitor purity and molecular ion peaks (e.g., ESI-TOF HRMS for [M+H]+ matching calculated m/z within 1 ppm) .
- TLC: Track reaction progress using silica gel plates and ethyl acetate/hexane eluents .
Advanced: How does the thiocyanate group influence the coordination chemistry of this compound in metal complexes?
Answer:
The thiocyanate (-SCN) group acts as a ambidentate ligand, bonding via sulfur (thioketo) or nitrogen (isothiocyanate) to transition metals (e.g., Cu(I), Co(II)). X-ray crystallography reveals that in Cu(I) complexes, SCN− preferentially binds through sulfur, forming stable chelates with the thiazole nitrogen . Competitive coordination can be probed via Raman spectroscopy (ν(C≡N) shifts from ~2060 cm⁻¹ for free SCN− to ~2100 cm⁻¹ for S-bound or ~2040 cm⁻¹ for N-bound) . Solvent polarity (e.g., acetonitrile vs. DMF) and counterion choice (e.g., PF6− vs. ClO4−) further modulate binding modes .
Basic: What are common side reactions during the synthesis of this compound, and how are they mitigated?
Answer:
- Over-bromination: Excess bromine may brominate the aromatic ring. Mitigation: Strict stoichiometric control (e.g., dropwise addition in acetic acid) and reaction quenching with Na2S2O3 .
- Hydrolysis of Thiocyanate: Acidic conditions may hydrolyze -SCN to -SH. Mitigation: Use anhydrous glacial acetic acid and avoid prolonged heating .
- Byproduct Formation: Unreacted aniline derivatives can form dimers. Purification via column chromatography (silica gel, ethyl acetate/hexane) removes these .
Advanced: What strategies enable the regioselective functionalization of the thiazole ring in this compound?
Answer:
- Electrophilic Aromatic Substitution (EAS): The electron-rich C5 position (due to methyl and thiocyanate groups) favors nitration or sulfonation. Use HNO3/H2SO4 at 0°C for nitration .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling at C4 or C7 positions (less sterically hindered) using Pd catalysts and aryl boronic acids .
- Protection/Deprotection: Protect the -NH2 group with Boc anhydride before functionalizing the thiocyanate group .
Basic: How is the purity of this compound validated for pharmacological studies?
Answer:
- Elemental Analysis (EA): Match C, H, N, S content to theoretical values within ±0.3% .
- Melting Point: Compare with literature values (e.g., 157–159°C for analogs) .
- HPLC-DAD: Use C18 columns (acetonitrile/water mobile phase) to confirm >98% purity .
Advanced: How do protonation states affect the hydrogen-bonding networks in this compound salts?
Answer:
In hydrobromide salts, protonation occurs at the thiazole nitrogen (N3) or exocyclic -NH2, altering hydrogen-bonding motifs. Single-crystal XRD shows N–H⋯Br− interactions in 3D networks when the thiazole N is protonated, whereas protonation at -NH2 leads to zigzag chains via N–H⋯Nheteroaryl bonds . Solvent effects (e.g., methanol vs. water) influence protonation sites, as shown by pKa calculations (MarvinSketch) and IR shifts in ν(N-H) .
Basic: What solvents and catalysts are optimal for Friedel-Crafts acylation of this compound?
Answer:
- Solvent-Free Conditions: Eaton’s reagent (P2O5/MeSO3H) enables acylation without side reactions, achieving >80% yield .
- Lewis Acid Catalysts: AlCl3 or FeCl3 in DCM at 0°C for selective acyl group introduction at the para position .
Advanced: How can QSAR models predict the bioactivity of this compound derivatives?
Answer:
QSAR models use descriptors like logP, polar surface area, and electrophilicity index. For antimicrobial activity, Randic molecular connectivity indices and HOMO energy correlate with inhibition of E. coli (R² >0.85) . Machine learning (e.g., Random Forest) trained on IC50 data from analogs (e.g., 6-bromo- or 6-methoxy-substituted derivatives) predicts activity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
